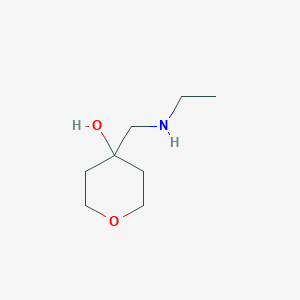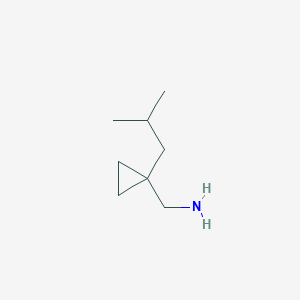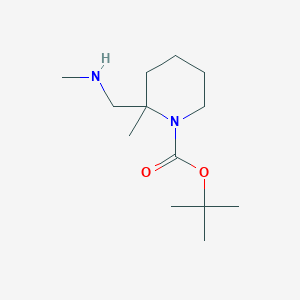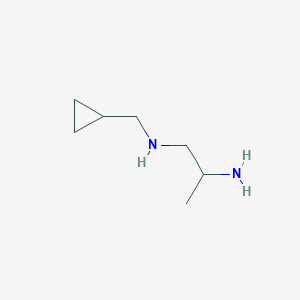
Hexakis(2-chloroethyl)-phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(2-chloroethyl)-phosphoric triamide is a chemical compound known for its unique structure and properties It is characterized by the presence of six 2-chloroethyl groups attached to a phosphoric triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(2-chloroethyl)-phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
POCl3+6HOCH2CH2Cl→(ClCH2CH2O)3P+3HCl
The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Hexakis(2-chloroethyl)-phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized phosphoric triamides.
Scientific Research Applications
Hexakis(2-chloroethyl)-phosphoric triamide has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexakis(2-chloroethyl)-phosphoric triamide involves its interaction with various molecular targets. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of key biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- Tris(2-chloroethyl) phosphate
- Hexakis(1-(2-chloroethyl)-tetrazole-N4)copper(II) salts
Properties
Molecular Formula |
C12H24Cl6N3OP |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
N-[bis[bis(2-chloroethyl)amino]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C12H24Cl6N3OP/c13-1-7-19(8-2-14)23(22,20(9-3-15)10-4-16)21(11-5-17)12-6-18/h1-12H2 |
InChI Key |
KKIUMVJFQQIINL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)

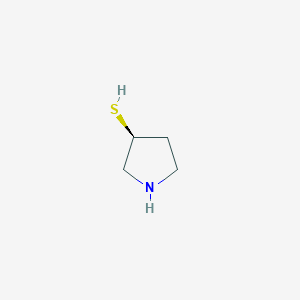
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)




